molecular formula C20H24N6 B6442932 4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine CAS No. 2548977-42-8

4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine

Cat. No.: B6442932
CAS No.: 2548977-42-8
M. Wt: 348.4 g/mol
InChI Key: IZIOFQBTDJUCRP-UHFFFAOYSA-N
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Description

4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine is a complex organic compound that features a piperazine ring substituted with a 2,5-dimethylphenyl group and a pyrimidine ring substituted with a 2-methyl-1H-imidazol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine typically involves multi-step organic reactions. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly as a ligand for various receptors.

Mechanism of Action

The mechanism of action of 4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An antidepressant that also features a piperazine ring.

    Naftopidil: A drug used to treat benign prostatic hyperplasia, also containing a piperazine ring.

    Urapidil: An antihypertensive agent with a similar piperazine structure.

Uniqueness

4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other piperazine derivatives.

Properties

IUPAC Name

4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-(2-methylimidazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6/c1-15-4-5-16(2)18(12-15)24-8-10-25(11-9-24)19-13-20(23-14-22-19)26-7-6-21-17(26)3/h4-7,12-14H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIOFQBTDJUCRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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